N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline
Description
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is a complex organic compound that features a unique combination of indole, pyridine, and trifluoromethyl aniline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-14-20(15-8-2-4-10-17(15)27-14)21(19-12-6-7-13-26-19)28-18-11-5-3-9-16(18)22(23,24)25/h2-13,21,27-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHSKMSPKBFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Incorporation: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine boronic acids or halides.
Final Assembly: The final step involves the reaction of the indole-pyridine intermediate with 2-(trifluoromethyl)aniline under conditions that promote nucleophilic substitution or condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully or partially hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential anticancer properties. Studies have indicated that derivatives of indole and pyridine structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A related study demonstrated that compounds with similar structural motifs showed percent growth inhibition (PGI) values exceeding 85% against several cancer cell lines, such as OVCAR-8 and SNB-19 . Although specific data for N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is limited, its structural similarities suggest potential efficacy.
Antimicrobial Properties
Research into the antimicrobial activity of compounds containing the indole and pyridine moieties has yielded promising results. Compounds with trifluoromethyl substitutions have been reported to possess enhanced antimicrobial properties.
- Case Study : A study focusing on structurally related compounds showed significant antibacterial and antifungal activities against various strains, indicating that the trifluoromethyl group could play a crucial role in enhancing these effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. The presence of the trifluoromethyl group is hypothesized to increase lipophilicity and alter the electronic properties of the molecule, potentially leading to improved binding affinity to biological targets.
Computational Studies
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds based on their molecular structure.
Molecular Docking Studies
Molecular docking simulations can provide insights into how this compound interacts with specific protein targets involved in cancer proliferation or microbial resistance.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-chloroaniline
- N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-bromoaniline
- N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-methylaniline
Uniqueness
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Biological Activity
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNF
- Molecular Weight : 420.44 g/mol
The structure consists of an indole moiety, a pyridine ring, and a trifluoromethyl group, which contribute to its biological properties.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit c-MET and other receptor tyrosine kinases, leading to reduced cell viability in various cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells. The IC values for cell growth inhibition were found to be significantly lower than those for single-targeting agents, suggesting a synergistic effect when used in combination therapies.
| Compound | Target | IC (μM) | Effect |
|---|---|---|---|
| N-compound | c-MET kinase | 8.1 | Inhibition of kinase activity |
| Similar | SMO receptor | 0.060 | High binding affinity |
Case Study: NSCLC Cells
A study focused on NSCLC cells revealed that the compound led to a substantial reduction in cell viability at concentrations as low as 10 μM, with associated morphological changes indicative of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
The mechanism of action appears to involve disruption of bacterial protein synthesis and inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The trifluoromethyl group is critical for enhancing the lipophilicity and overall potency of the compound. Variations in substituents on the indole or pyridine rings have been shown to affect the biological activity significantly. For example, compounds with electron-withdrawing groups exhibited higher potency against c-MET kinase compared to their electron-donating counterparts .
Q & A
Q. What synthetic methodologies are effective for constructing the indole-pyridine-aniline scaffold in this compound?
The indole-pyridine-aniline scaffold can be synthesized via palladium- or rhodium-catalyzed cross-coupling reactions. For example, CuI-catalyzed coupling under argon with pyrrole-2-carboxylate and K₃PO₄ has been used to assemble similar trifluoromethyl-pyridine-aniline structures, albeit with low yields (~13%) . Optimization may involve adjusting ligands (e.g., phosphines) or reaction temperatures to improve steric compatibility with the 2-methylindole group.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, NOESY) are essential. HRMS validates molecular weight with <5 ppm error, while 2D NMR resolves ambiguities in the indole-pyridine-aniline connectivity. For example, NOESY correlations can confirm spatial proximity between the pyridyl methyl and indole protons .
Q. How does the trifluoromethyl group influence solubility and purification?
The trifluoromethyl group enhances hydrophobicity, necessitating reversed-phase HPLC or silica gel chromatography with dichloromethane/methanol gradients for purification. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is limited, requiring sonication for homogeneous reaction conditions .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group in Pd-catalyzed substitutions?
The electron-withdrawing trifluoromethyl group stabilizes Pd(II) intermediates in substitution reactions, as shown in studies of N,N’-pyridyl Pd(II) complexes. Thiourea nucleophiles (e.g., TMTU) exhibit slower substitution rates due to steric hindrance, while electronic effects dominate in electron-deficient aromatic systems . Kinetic studies under pseudo-first-order conditions (UV-Vis spectrophotometry) are recommended to quantify activation parameters .
Q. How can contradictions in catalytic efficiency between Cu and Pd systems be resolved?
Contradictions arise from competing pathways: Cu systems favor Ullmann-type couplings but suffer from low yields due to side reactions, while Pd catalysts enable Suzuki-Miyaura couplings but require precise ligand tuning. A hybrid approach using Pd/Cu bimetallic systems with chelating ligands (e.g., bipyridines) may suppress side reactions .
Q. What strategies address low yields in indole-pyridine C–N bond formation?
Low yields (~13% in Cu systems) are attributed to steric bulk at the 2-methylindole position. Alternatives include:
Q. How do substituents on the pyridine ring affect regioselectivity in electrophilic substitutions?
Substituents at the pyridine 2-position direct electrophiles to the 4- or 6-positions. For example, trifluoromethyl groups at the 2-position deactivate the ring, favoring nitration at the 4-position. Computational DFT studies (e.g., Fukui indices) can predict reactivity patterns .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the stability of Pd(II) complexes with this scaffold?
Stability discrepancies arise from solvent polarity and counterion effects. For instance, PdL1 (dichloro-(N-((pyridin-2-yl)methyl)aniline)palladium(II)) is stable in water but decomposes in DMSO due to ligand displacement. X-ray crystallography and cyclic voltammetry are critical for verifying coordination geometry and redox stability .
Q. How should researchers interpret variability in biological activity assays for similar compounds?
Variability in benzimidazole derivatives (e.g., ethyl 3-{2-[(4-cyano-3-fluorophenyl)methyl]-1-methyl-N-(pyridin-2-yl)benzamido}propanoate) stems from assay conditions (e.g., serum protein binding). Standardize protocols using SPR (surface plasmon resonance) to measure binding kinetics directly .
Methodological Recommendations
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with kinase domains. Validate predictions with SPR or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. How to optimize reaction conditions for large-scale synthesis?
Use DoE (design of experiments) to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified optimal conditions (80°C, DMF:H₂O 9:1, 5 mol% Pd(OAc)₂) for a related pyridine-aniline derivative, increasing yield from 13% to 48% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
